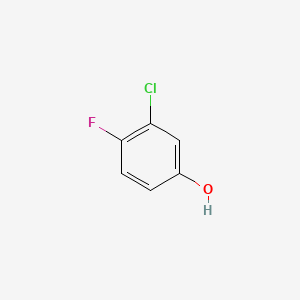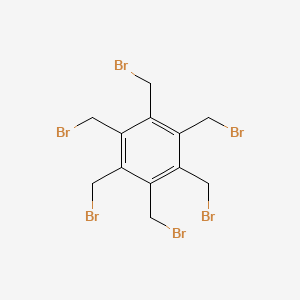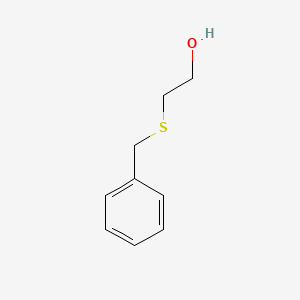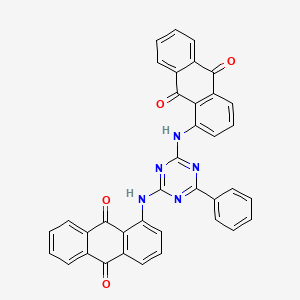
5-formil-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Aplicaciones Científicas De Investigación
Ethyl 5-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrrole ring. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another method involves the condensation of pyrrole-2-carboxylate with formylating agents like ethyl formate in the presence of a base .
Industrial Production Methods
Industrial production of ethyl 5-formyl-1H-pyrrole-2-carboxylate often employs large-scale batch reactors where the Vilsmeier-Haack reaction is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality. Post-reaction purification steps, including crystallization and recrystallization, are used to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Various nucleophiles in the presence of a base or acid catalyst, depending on the desired substitution product.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Products vary depending on the nucleophile used, such as ethyl 5-alkyl-1H-pyrrole-2-carboxylate.
Mecanismo De Acción
The mechanism of action of ethyl 5-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The pyrrole ring’s aromatic nature allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 5-formyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has additional methyl groups, which can influence its reactivity and biological activity.
5-Hydroxymethylpyrrole-2-carbaldehyde: This compound has a hydroxymethyl group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of formyl and carboxylate functional groups, which provide a versatile platform for chemical modifications and applications in various research fields.
Propiedades
IUPAC Name |
ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPFMOGFQKDFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313576 | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-50-3 | |
| Record name | 7126-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 5-formyl-1H-pyrrole-2-carboxylate in the synthesis of the thiosemicarbazone derivatives, and how does this relate to their potential anticancer activity?
A1: Ethyl 5-formyl-1H-pyrrole-2-carboxylate serves as a crucial starting material in the synthesis of the N(4)-substituted thiosemicarbazones. [] The formyl group (-CHO) present in ethyl 5-formyl-1H-pyrrole-2-carboxylate reacts with various 4-substituted thiosemicarbazides to form the desired thiosemicarbazone derivatives. The resulting compounds incorporate a pyrrole ring into their structure, which is hypothesized to contribute to their anticancer activity. While the exact mechanism of action of these specific thiosemicarbazones is still under investigation, previous studies have shown that similar compounds exhibit anticancer effects through various mechanisms, such as:
- Ribonucleotide reductase inhibition: This enzyme is essential for DNA synthesis, and inhibiting it can lead to cancer cell death. []
- Metal-dependent radical damage: Thiosemicarbazones can chelate metal ions and generate reactive oxygen species, damaging cancer cells. []
- DNA binding: Some thiosemicarbazones can directly bind to DNA, interfering with replication and transcription. []
- Inhibition of protein synthesis: By disrupting protein synthesis, thiosemicarbazones can inhibit cancer cell growth and proliferation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)













